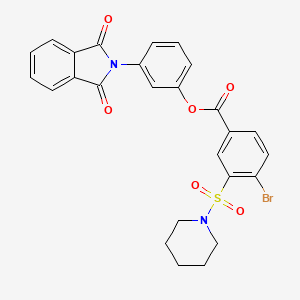![molecular formula C14H13NO3 B11543017 N-[2-(Cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11543017.png)
N-[2-(Cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Ciclopropilcarbonil)-1-benzofuran-3-il]acetamida es un compuesto químico con la fórmula molecular C14H13NO3. Se caracteriza por la presencia de un anillo de benzofurano, un grupo ciclopropilcarbonil y un grupo acetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[2-(Ciclopropilcarbonil)-1-benzofuran-3-il]acetamida típicamente implica la reacción de un derivado de benzofurano con un cloruro de ciclopropilcarbonilo en presencia de una base, seguida de la introducción de un grupo acetamida. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o tetrahidrofurano, y bases como trietilamina o piridina para facilitar la reacción.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener la pureza deseada del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[2-(Ciclopropilcarbonil)-1-benzofuran-3-il]acetamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos o derivados hidroxilados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol o una amina.
Sustitución: El anillo de benzofurano puede sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se emplean reactivos como halógenos (por ejemplo, bromo, cloro) y nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de benzofurano.
Aplicaciones Científicas De Investigación
N-[2-(Ciclopropilcarbonil)-1-benzofuran-3-il]acetamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-[2-(Ciclopropilcarbonil)-1-benzofuran-3-il]acetamida implica su interacción con objetivos moleculares y vías específicas. El anillo de benzofurano y el grupo ciclopropilcarbonil contribuyen a su afinidad de unión y selectividad hacia ciertas enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos biológicos. Se requieren estudios detallados para dilucidar los mecanismos moleculares y vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- N-[2-(Ciclopropilcarbonil)-1-benzofuran-3-il]-2-(4-morfolinil)acetamida
- N-[2-(Ciclopropilcarbonil)-1-benzofuran-3-il]propionamida
Unicidad
N-[2-(Ciclopropilcarbonil)-1-benzofuran-3-il]acetamida es única debido a sus características estructurales específicas, como la combinación de un anillo de benzofurano y un grupo ciclopropilcarbonil. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C14H13NO3 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C14H13NO3/c1-8(16)15-12-10-4-2-3-5-11(10)18-14(12)13(17)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,15,16) |
Clave InChI |
LIAKCFBDSHURGT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B11542940.png)


![2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11542956.png)
![N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide](/img/structure/B11542962.png)
![2-(3-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11542969.png)
![2-[(E)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4-nitrophenyl benzoate](/img/structure/B11542973.png)
![N-{2-[4-(4-bromobenzyl)piperazin-1-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B11542977.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11542987.png)
![2-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]-5-propoxyphenol](/img/structure/B11542994.png)
![2-[2-(cyclohex-1-en-1-yl)ethyl]-3a-methyl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11543007.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11543016.png)
![1-[5-(3-bromophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2,2,2-trifluoroethanone](/img/structure/B11543019.png)
![1-{[4-(Benzyloxy)phenoxy]methyl}-4-nitrobenzene](/img/structure/B11543022.png)
